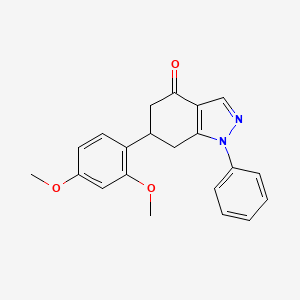![molecular formula C19H17N3O3S2 B11050313 3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone](/img/structure/B11050313.png)
3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and radiosensitizing properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the imidazo[2,1-B][1,3]benzothiazole scaffold, which can then be further functionalized to introduce the phenyl morpholino sulfone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored as a radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone involves its interaction with various molecular targets and pathways. For instance, as a radiosensitizer, it enhances the generation of free radicals and inhibits DNA repair mechanisms, leading to increased DNA fragmentation and cell death in cancer cells . The presence of sulfonamide and methoxy groups in the compound enhances its ability to induce DNA damage and sensitize tumor cells to radiation .
Comparison with Similar Compounds
Similar Compounds
7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-B][1,3]benzothiazole: Exhibits significant anticancer activity.
7-Sulfonamide-2-(4-methylphenyl)imidazo[2,1-B][1,3]benzothiazole: Known for its radiosensitizing properties.
7-Bromo-2-(4-fluorophenyl)imidazo[2,1-B][1,3]benzothiazole: Effective against melanoma cell lines.
Uniqueness
3-Imidazo[2,1-B][1,3]benzothiazol-2-ylphenyl morpholino sulfone stands out due to its unique combination of the imidazo[2,1-B][1,3]benzothiazole scaffold with the phenyl morpholino sulfone group. This combination enhances its biological activity and makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C19H17N3O3S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,21-8-10-25-11-9-21)15-5-3-4-14(12-15)16-13-22-17-6-1-2-7-18(17)26-19(22)20-16/h1-7,12-13H,8-11H2 |
InChI Key |
FVDQLXKAGHBILU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C5=CC=CC=C5SC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11050232.png)
![7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050235.png)
![Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050236.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11050255.png)
![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)

![N-acetyl-N-[13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B11050274.png)
![Ethyl 5-[2-(3-chloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11050276.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11050279.png)
![(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11050283.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11050291.png)
